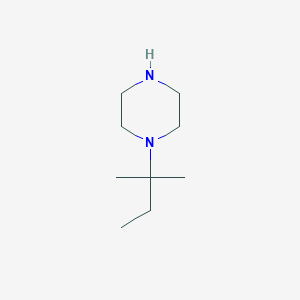

1-(2-Methylbutan-2-yl)piperazine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

1-(2-Methylbutan-2-yl)piperazine is a chemical compound that belongs to the class of piperazine derivatives. Piperazines are heterocyclic organic compounds containing a six-membered ring with two nitrogen atoms at opposite positions. This particular compound is characterized by the presence of a 2-methylbutan-2-yl group attached to the piperazine ring. Piperazine derivatives are widely used in pharmaceuticals, agrochemicals, and as intermediates in organic synthesis due to their diverse biological activities.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-Methylbutan-2-yl)piperazine can be achieved through several methods. One common approach involves the reaction of piperazine with 2-methylbutan-2-yl chloride in the presence of a base such as sodium hydroxide or potassium carbonate. The reaction typically takes place in an organic solvent like dichloromethane or toluene under reflux conditions. The product is then purified by distillation or recrystallization.

Another method involves the reductive amination of 2-methylbutan-2-one with piperazine in the presence of a reducing agent such as sodium borohydride or lithium aluminum hydride. This reaction is usually carried out in an alcohol solvent like methanol or ethanol at room temperature.

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of catalytic systems and optimized reaction conditions can further improve the scalability of the synthesis. Industrial methods often focus on minimizing waste and energy consumption while maximizing product purity and yield.

Analyse Des Réactions Chimiques

Types of Reactions

1-(2-Methylbutan-2-yl)piperazine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding N-oxides.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to produce secondary amines.

Common Reagents and Conditions

Oxidation: Potassium permanganate in aqueous solution or hydrogen peroxide in acetic acid.

Reduction: Lithium aluminum hydride in anhydrous ether or sodium borohydride in methanol.

Substitution: Alkyl halides or acyl chlorides in the presence of a base such as triethylamine or pyridine.

Major Products Formed

Oxidation: N-oxides of this compound.

Reduction: Secondary amines.

Substitution: Various N-substituted piperazine derivatives.

Applications De Recherche Scientifique

1-(2-Methylbutan-2-yl)piperazine has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of complex organic molecules and as a ligand in coordination chemistry.

Biology: Investigated for its potential as a bioactive compound with antimicrobial, antiviral, and anticancer properties.

Medicine: Explored for its potential use in drug development, particularly in the design of central nervous system (CNS) active agents.

Industry: Utilized in the production of agrochemicals and as a stabilizer in polymer chemistry.

Mécanisme D'action

The mechanism of action of 1-(2-Methylbutan-2-yl)piperazine depends on its specific application. In biological systems, it may interact with various molecular targets such as enzymes, receptors, and ion channels. For example, piperazine derivatives are known to act as GABA receptor agonists, leading to hyperpolarization of nerve endings and resulting in flaccid paralysis of certain parasites. The exact pathways and molecular targets involved can vary based on the specific structure and functional groups present in the compound.

Comparaison Avec Des Composés Similaires

1-(2-Methylbutan-2-yl)piperazine can be compared with other piperazine derivatives such as:

1-Benzylpiperazine: Known for its stimulant properties and use in recreational drugs.

1-(2-Pyridyl)piperazine: Used as an intermediate in the synthesis of pharmaceuticals.

1-(4-Methylphenyl)piperazine: Investigated for its potential antidepressant and anxiolytic effects.

Activité Biologique

1-(2-Methylbutan-2-yl)piperazine is a piperazine derivative that has garnered interest in medicinal chemistry due to its potential biological activities. This compound, characterized by a piperazine ring substituted with a branched alkyl group, may exhibit various pharmacological properties, particularly in the context of cancer research and neuropharmacology. This article reviews the current understanding of its biological activity, focusing on anticancer properties and other relevant pharmacological effects.

Biological Activity Overview

The biological activity of this compound remains under investigation, with preliminary studies indicating potential anticancer properties. The compound's structural similarity to other piperazine derivatives suggests it may interact with various biological targets.

Anticancer Activity

Recent studies have highlighted the anticancer potential of piperazine derivatives, including those structurally related to this compound. Research indicates that modifications on the piperazine ring can lead to significant variations in biological activity.

Case Studies and Findings

- Structure-Activity Relationship (SAR) Studies : Research has shown that piperazine derivatives can exhibit selective cytotoxicity against various cancer cell lines. For instance, compounds with specific substitutions on the piperazine ring have demonstrated enhanced activity against breast cancer cells (MCF7) compared to normal breast cells (MCF10A) .

- Mechanistic Insights : Some studies have suggested that piperazine derivatives can inhibit microtubule dynamics, sensitizing cancer cells to apoptosis. This mechanism is crucial in cancer therapy as it targets mitotic processes essential for cell division .

- Comparative Studies : In comparative studies involving various piperazine derivatives, it was noted that compounds with a phenyl group at specific positions exhibited superior activity against K562 leukemia cells, while those with methyl substitutions showed reduced efficacy . This insight suggests that the presence and positioning of substituents on the piperazine ring significantly influence biological activity.

Pharmacological Properties Beyond Anticancer Activity

While anticancer activity is a primary focus, other pharmacological effects of piperazine derivatives are also noteworthy:

- Neuropharmacological Effects : Piperazines are known for their roles as anxiolytics and antidepressants. The interaction of these compounds with neurotransmitter systems (e.g., serotonin and dopamine receptors) may provide insights into their potential therapeutic applications beyond oncology .

Conclusion and Future Directions

The biological activity of this compound presents a promising area for further research, particularly regarding its anticancer properties and potential neuropharmacological applications. Future studies should aim to elucidate its mechanisms of action, optimize its structure for enhanced efficacy, and explore its safety profile in preclinical models.

Propriétés

IUPAC Name |

1-(2-methylbutan-2-yl)piperazine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H20N2/c1-4-9(2,3)11-7-5-10-6-8-11/h10H,4-8H2,1-3H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YNTQDSJCTVCNPU-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)(C)N1CCNCC1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H20N2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40593062 |

Source

|

| Record name | 1-(2-Methylbutan-2-yl)piperazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40593062 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

156.27 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

147539-55-7 |

Source

|

| Record name | 1-(2-Methylbutan-2-yl)piperazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40593062 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.